4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid
CAS No.: 37405-95-1
Cat. No.: VC18512685
Molecular Formula: C35H28N10O8S2
Molecular Weight: 780.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37405-95-1 |
|---|---|
| Molecular Formula | C35H28N10O8S2 |
| Molecular Weight | 780.8 g/mol |
| IUPAC Name | 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C35H28N10O8S2/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53) |
| Standard InChI Key | CJBSTBQSKQOJNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a naphthalene backbone substituted with:
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Two sulfonic acid groups at positions 2 and 7.
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Three azo linkages connecting aromatic moieties:
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A 2,4-diaminophenyl group.
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A benzoyl-aminated phenyl group.
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A phenyl group.
-
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Hydroxyl (-OH) and amino (-NH₂) groups at positions 5 and 4, respectively .
Molecular Formula: C₃₅H₂₈N₁₀O₈S₂
Molecular Weight: 780.79 g/mol .
Physical and Chemical Properties
The sulfonic acid groups enhance water solubility, while the azo chromophores enable strong π-π interactions with cellulose . The compound’s high molecular weight contributes to its low volatility (vapor pressure ≈ 0 Pa at 25°C) .
Synthesis and Industrial Production
Synthetic Pathway
The synthesis involves sequential diazotization and coupling reactions :
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Diazotization of 2,4-Diaminoaniline:
(diazonium salt). -
Coupling with 4-Aminobenzoic Acid:
The diazonium salt reacts with 4-aminobenzoic acid to form a monoazo intermediate. -
Carbamoylation:
The intermediate undergoes carbamoylation with phosgene (COCl₂) to introduce the benzamide group. -
Secondary Diazotization and Coupling:
Further reactions with naphthalene derivatives yield the final tris-azo structure .
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts like unsulfonated aromatic amines (regulated to <0.01% in food-grade dyes) . Challenges include controlling pH (6.5–7.5) and temperature (0–5°C during diazotization) to prevent hydrolysis of azo bonds .
Applications in Textile Dyeing
Dyeing Mechanism
As a direct dye, the compound binds cellulose fibers via:
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Hydrogen bonding between sulfonic acid groups and hydroxyl groups in cellulose.
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Van der Waals interactions from planar aromatic rings aligning with fiber surfaces .
Key Advantages:
Environmental Impact and Degradation
Aerobic vs. Anaerobic Degradation
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Aerobic Conditions: Slow degradation due to electron-withdrawing sulfonic groups stabilizing azo bonds .
-
Anaerobic Conditions: Rapid reduction via microbial azoreductases, releasing aromatic amines (e.g., 2,4-diaminoaniline) .
Degradation Pathways:
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Reductive Cleavage:
. -
Oxidative Breakdown:
Advanced oxidation processes (AOPs) using MgFe₂O₄-SiC catalysts achieve >90% decolorization in 30 minutes under microwave irradiation .
Ecotoxicity Data
| Organism | LC₅₀ (96h) | Metabolite Identified |
|---|---|---|
| Daphnia magna | 12 mg/L | 2,4-Diaminoaniline (toxic) |
| Pseudokirchneriella | 8 mg/L | Phenylazo-naphthol derivatives |
Aromatic amines exhibit mutagenicity in Ames tests (TA98 strain) .
Regulatory and Health Considerations
Regulatory Status
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EU Regulation (EC 1223/2009): Banned in cosmetics due to amine release risks .
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REACH: Classified as a Substance of Very High Concern (SVHC) under Annex XIV .
Future Research Directions
Safer Alternatives
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Chitosan-based Dyes: Biodegradable analogues with reduced amine content .
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Enzymatic Dyeing: Laccase-mediated coupling to avoid azo bond formation .
Advanced Remediation Techniques
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